molecular formula C22H23N3O4S B2659332 N-(3,4-dimethoxyphenethyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 518017-93-1

N-(3,4-dimethoxyphenethyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B2659332
CAS No.: 518017-93-1
M. Wt: 425.5
InChI Key: XIASDSHVJHSMHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenethyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H23N3O4S and its molecular weight is 425.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Applications

A study by Severina et al. (2020) focused on the synthesis of derivatives of 4,6-dimethyl-2-thiopyrimidine, including compounds structurally related to N-(3,4-dimethoxyphenethyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide. These derivatives were evaluated as potential anticonvulsants. Their interactions with anticonvulsant biotargets were analyzed using molecular docking methods, and they showed moderate anticonvulsant activity in vivo (Severina et al., 2020).

Chemical Synthesis and Structure Analysis

Banfield et al. (1987) conducted a study on the formation and X-ray structure determination of various heterocyclic derivatives, including compounds similar to the chemical structure . This study provided insights into the synthesis processes and structural characteristics of these compounds (Banfield, Fallon, & Gatehouse, 1987).

Application in Oxidative Radical Cyclization

Chikaoka et al. (2003) investigated the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides, leading to the formation of erythrinanes. This study provides insight into the chemical behavior and potential applications of compounds similar to this compound in synthetic chemistry (Chikaoka, Toyao, Ogasawara, Tamura, & Ishibashi, 2003).

Antibacterial Applications

Desai et al. (2008) synthesized and evaluated the antibacterial activity of 2-oxo-azetidines and thiazolidines derivatives, which are structurally related to the compound . This research highlights the potential of these compounds as antibacterial agents and their structure-activity relationship (Desai, Shah, Bhavsar, & Saxena, 2008).

Antimicrobial Activity

Kerru et al. (2019) synthesized novel thienopyrimidine linked rhodanine derivatives, which share a structural resemblance to this compound. These compounds exhibited significant antimicrobial activity, suggesting potential applications in this field (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019).

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-28-18-9-8-15(12-19(18)29-2)10-11-23-21(27)14-30-22-24-17(13-20(26)25-22)16-6-4-3-5-7-16/h3-9,12-13H,10-11,14H2,1-2H3,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIASDSHVJHSMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.